molecular formula C9H16ClNO B13285541 4-Ethyl-4-methylpiperidine-1-carbonyl chloride

4-Ethyl-4-methylpiperidine-1-carbonyl chloride

Cat. No.: B13285541
M. Wt: 189.68 g/mol
InChI Key: VQZAXGJPVWZNPJ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylpiperidine-1-carbonyl chloride typically involves the reaction of 4-Ethyl-4-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Ethyl-4-methylpiperidine+Phosgene4-Ethyl-4-methylpiperidine-1-carbonyl chloride\text{4-Ethyl-4-methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} 4-Ethyl-4-methylpiperidine+Phosgene→4-Ethyl-4-methylpiperidine-1-carbonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-Ethyl-4-methylpiperidine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

4-Ethyl-4-methylpiperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of piperidine-based drugs.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpiperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various substituted derivatives, which can then interact with biological targets or undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperidine-1-carbonyl chloride
  • 4-Ethylpiperidine-1-carbonyl chloride
  • 4-Ethyl-4-methylpiperidine

Uniqueness

4-Ethyl-4-methylpiperidine-1-carbonyl chloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring. This structural feature imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

4-ethyl-4-methylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-3-9(2)4-6-11(7-5-9)8(10)12/h3-7H2,1-2H3

InChI Key

VQZAXGJPVWZNPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)Cl)C

Origin of Product

United States

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